N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
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Overview
Description
Benzo[d]thiazol derivatives are a class of organic compounds that have been studied for their diverse biological activities . They are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives is characterized by a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
The chemical reactions of benzo[d]thiazol derivatives can vary widely depending on the specific compound and its substituents. Generally, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical and Chemical Properties Analysis
Benzo[d]thiazol is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Benzothiazoles in Medicinal Chemistry
Benzothiazoles and their derivatives are a crucial class of compounds with a wide range of biological activities, making them of significant interest in pharmaceutical research. These compounds have been explored for their potential in treating various diseases, showing a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Anticancer Properties
Benzothiazoles have been extensively studied for their anticancer potential. Structural modifications of the benzothiazole scaffold have led to the development of various derivatives with promising antitumor activity. The versatility of benzothiazoles allows for the synthesis of compounds with specific biological targets, offering potential pathways for cancer therapy (Rangappa S. Keri et al., 2015; Nandini Pathak et al., 2019).
Antimicrobial and Antiviral Agents
Benzothiazole derivatives have shown significant antimicrobial and antiviral activities. Research indicates that certain benzothiazole compounds could serve as potent agents against a variety of pathogens, highlighting their potential in addressing the challenge of drug-resistant infections (M. B. Elamin et al., 2020).
Structural Diversity and Drug Development
The chemical structure of benzothiazoles allows for a high degree of diversity, enabling the synthesis of compounds with tailored pharmacological profiles. This structural flexibility is crucial for the development of new therapeutic agents, with benzothiazole derivatives being explored for a variety of medicinal applications beyond those mentioned above (L. Zhilitskaya et al., 2021).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.
Mode of Action
tuberculosis , suggesting that they may interfere with the bacterium’s metabolic processes or disrupt its cellular structures.
Biochemical Pathways
It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . Benzothiazole derivatives may potentially interfere with these pathways.
Result of Action
Benzothiazole derivatives have been found to exhibit anti-inflammatory activity and insecticidal potentials , suggesting that they may modulate inflammatory responses and affect the nervous system of insects, respectively.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-3-24-12-5-7-14-16(9-12)26-18(21-14)22-17-20-13-6-4-11(19-10(2)23)8-15(13)25-17/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIIIVWREFXBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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